molecular formula C9H17Cl3NO4P B11114034 Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate CAS No. 51945-89-2

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate

Cat. No.: B11114034
CAS No.: 51945-89-2
M. Wt: 340.6 g/mol
InChI Key: MBTDUGBOGUDIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate is a chemical compound with the molecular formula C9H17Cl3NO4P and a molecular weight of 340.573 g/mol . This compound is known for its unique structure, which includes a phosphonate group, a trichloromethyl group, and a propionylamino group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate typically involves the reaction of diethyl phosphite with trichloroacetyl chloride, followed by the addition of propionylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

Diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trichloromethyl group and the phosphonate moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 2,2,2-trichloro-1-(propionylamino)ethylphosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and properties.

Properties

CAS No.

51945-89-2

Molecular Formula

C9H17Cl3NO4P

Molecular Weight

340.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)propanamide

InChI

InChI=1S/C9H17Cl3NO4P/c1-4-7(14)13-8(9(10,11)12)18(15,16-5-2)17-6-3/h8H,4-6H2,1-3H3,(H,13,14)

InChI Key

MBTDUGBOGUDIEO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.